molecular formula C24H25N3O4 B2597082 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898458-76-9

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No.: B2597082
CAS No.: 898458-76-9
M. Wt: 419.481
InChI Key: BQAFHCXVYCIKKA-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H25N3O4 and its molecular weight is 419.481. The purity is usually 95%.
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Scientific Research Applications

Pro-Drug Systems for Cancer Therapy

Research has shown that derivatives of isoquinoline, when synthesized with specific substituents, exhibit potential as pro-drug systems. These systems are designed to release therapeutic drugs selectively within hypoxic solid tumors, leveraging the bioreductive activation mechanism. For instance, derivatives involving the nitrofuran group have been identified for their ability to act as pro-drugs, enabling targeted drug release in cancer treatment contexts (Berry et al., 1997).

Anti-tuberculosis Activity

Compounds related to the specified chemical structure have been studied for their anti-tuberculosis properties. A one-pot synthesis approach has led to the creation of derivatives that were characterized and evaluated for their in vitro anti-tuberculosis activity, indicating the potential application of these compounds in treating tuberculosis (Bai et al., 2011).

Pharmacological Applications

The synthesis of N-(hetarylmethyl) derivatives of isoquinolines, including modifications of the phenyl ring with isosteric heterocycles, has shown variations in pharmacological activities. Specifically, alterations in the chemical structure have led to changes in analgesic activity, illustrating the importance of structural components in determining the efficacy of these compounds for potential therapeutic use (Украинец et al., 2016).

Structural and Computational Studies

Derivatives of the core chemical structure have been the subject of crystal and computational studies to understand their physical and chemical properties better. These studies have provided insights into the bond lengths, bond angles, and overall geometric structure, which are crucial for designing compounds with desired biological activities (Bai et al., 2011).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-20-10-8-19(9-11-20)26-24(29)23(28)25-15-21(22-7-4-14-31-22)27-13-12-17-5-2-3-6-18(17)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAFHCXVYCIKKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.